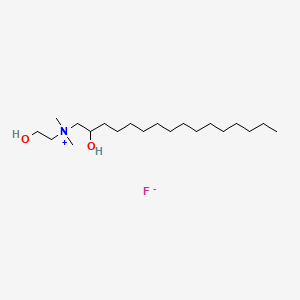
(2-Hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 284-388-9, also known as (2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride typically involves the reaction of dimethylamine with a long-chain alkyl halide, followed by the introduction of a hydroxyethyl group. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
(2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride is used as a surfactant in various reactions to stabilize emulsions and enhance reaction rates.
Biology
In biological research, this compound is used in cell culture media to improve cell adhesion and growth. It is also employed in the formulation of liposomes for drug delivery.
Medicine
In medicine, this compound is investigated for its potential use in antimicrobial formulations due to its surfactant properties.
Industry
Industrially, this compound is used in the production of personal care products, such as shampoos and conditioners, where it acts as a conditioning agent.
Mecanismo De Acción
The mechanism of action of (2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride involves its surfactant properties. It reduces surface tension, allowing for better interaction between different phases in a mixture. This property is crucial in applications such as emulsification and cell culture, where it enhances the stability and effectiveness of formulations.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium bromide: Another surfactant with similar properties but different molecular structure.
Dodecylbenzenesulfonic acid: A surfactant used in similar applications but with a different mechanism of action.
Uniqueness
(2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride is unique due to its dual hydroxyethyl groups, which enhance its hydrophilic properties. This makes it particularly effective in applications requiring strong interaction with aqueous phases.
Propiedades
Número CAS |
84864-65-3 |
|---|---|
Fórmula molecular |
C20H44FNO2 |
Peso molecular |
349.6 g/mol |
Nombre IUPAC |
2-hydroxyethyl-(2-hydroxyhexadecyl)-dimethylazanium;fluoride |
InChI |
InChI=1S/C20H44NO2.FH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19-21(2,3)17-18-22;/h20,22-23H,4-19H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
NWUIMHSUZKCLIG-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCC(C[N+](C)(C)CCO)O.[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


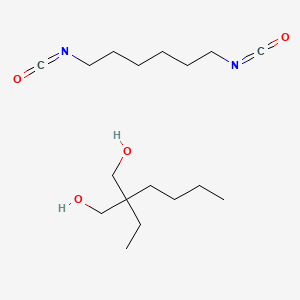
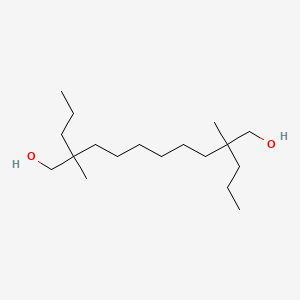
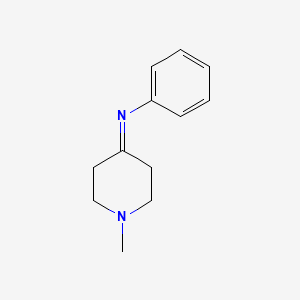
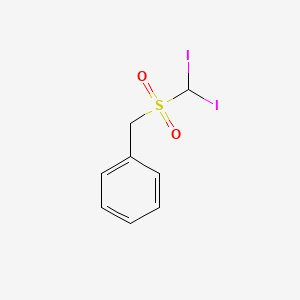

![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)
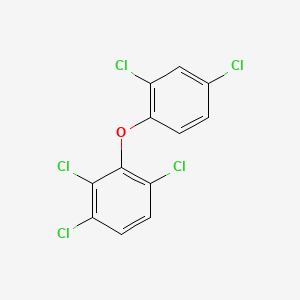
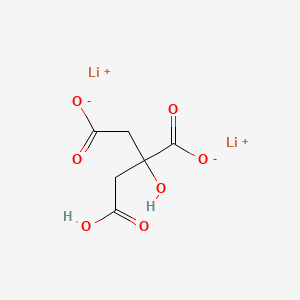

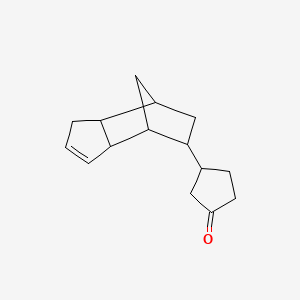
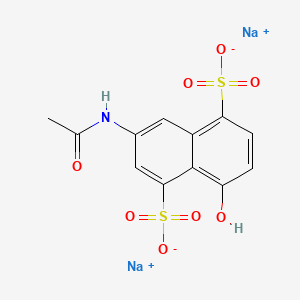
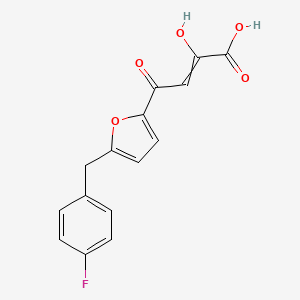
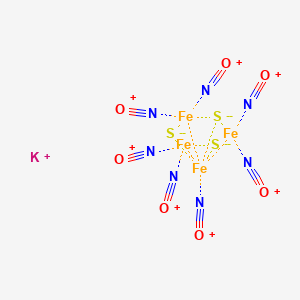
![2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole](/img/structure/B12687544.png)
